Home > Products > Screening Compounds P79984 > Antifungal agent 28
Antifungal agent 28 -

Antifungal agent 28

Catalog Number: EVT-15276294
CAS Number:
Molecular Formula: C22H29N5OS
Molecular Weight: 411.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antifungal agent 28 is synthesized through chemical processes rather than being derived from natural sources. It belongs to the broader category of azole antifungals, which includes well-known agents such as fluconazole and itraconazole. These compounds are characterized by their ability to inhibit the enzyme lanosterol 14α-demethylase, leading to disrupted ergosterol production and ultimately compromising the integrity of the fungal cell membrane .

Synthesis Analysis

Methods and Technical Details

The synthesis of antifungal agent 28 typically involves a multi-step process:

  1. Core Structure Formation: The initial step often includes condensation reactions that form a core structure.
  2. Functionalization: Subsequent steps introduce specific functional groups that enhance antifungal activity. Common reagents used include organic solvents and catalysts.
  3. Industrial Production: In industrial settings, batch or continuous flow reactors are employed, optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques like crystallization and chromatography are utilized for purification .
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Antifungal agent 28 undergoes several key chemical reactions:

  • Oxidation: This reaction involves adding oxygen or removing hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
  • Reduction: This process entails adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often utilizing nucleophiles or electrophiles .

These reactions are essential for modifying the compound to enhance its antifungal properties.

Mechanism of Action

Process and Data

The mechanism of action of antifungal agent 28 primarily involves the inhibition of enzymes critical for fungal cell wall synthesis. By targeting these enzymes, the compound disrupts essential molecular pathways necessary for fungal growth and survival. This leads to cell lysis and death due to the compromised integrity of the cell wall . The binding affinity of antifungal agent 28 to specific proteins involved in these pathways is a focal point in understanding its effectiveness against resistant strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antifungal agent 28 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents, which aids in its formulation.
  • Stability: The compound's stability under various conditions is crucial for its shelf-life and efficacy.
  • Melting Point: Specific melting points can indicate purity levels and are essential for characterization purposes .

Analyses such as spectroscopy (NMR, IR) are often employed to determine these properties accurately.

Applications

Scientific Uses

Antifungal agent 28 has a wide range of applications:

  • Chemistry: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Biology: Used in research to explore fungal biology and develop novel antifungal therapies.
  • Medicine: Undergoing clinical trials to assess its efficacy against various fungal infections.
  • Industry: Applied in agriculture for crop protection against fungal pathogens and in developing antifungal coatings .
Mechanistic Elucidation of Antifungal Activity

Molecular Target Identification and Validation

Inhibition of Fungal-Specific Enzymatic Pathways

Antifungal agent 28 exerts its primary activity through selective inhibition of fungal-specific enzymatic pathways absent in mammalian hosts. High-throughput chemical-genomic profiling in Saccharomyces cerevisiae revealed that agent 28 disrupts enzymes involved in vitamin B6 biosynthesis (e.g., pyridoxine kinase) and ergosterol-related pathways like C-24 sterol methyltransferase. This enzyme catalyzes a crucial step in ergosterol production and is evolutionarily absent in humans, whose membranes utilize cholesterol instead [1] [6]. Validation studies using gene-deletion strains demonstrated 4–8-fold increased susceptibility in mutants lacking these targets, confirming pathway specificity. Orthology mapping across Candida auris and Aspergillus fumigatus further confirmed conservation of these targets, with agent 28 showing <5% sequence similarity to human metabolic enzymes [9].

Disruption of Membrane Integrity via Ergosterol Biosynthesis Interference

Agent 28 employs a dual mechanism to compromise fungal membrane integrity. Unlike azoles that solely inhibit lanosterol 14α-demethylase (CYP51), agent 28 simultaneously suppresses squalene epoxidase and CYP51, causing irreversible ergosterol depletion. This results in membrane porosity and ion leakage, as evidenced by potassium efflux assays showing 80% ion loss within 30 minutes of exposure. Spectrophotometric quantification confirmed 95% reduction in cellular ergosterol in C. albicans treated at 2× MIC [1] [3]. Transmission electron microscopy revealed membrane blebbing and organelle disintegration, consistent with polyene-induced damage but without cholesterol binding in mammalian cells [3] [8].

Comparative Analysis with Established Antifungal Classes

Table 1: Mechanistic Comparison of Antifungal Agent 28 with Major Drug Classes

Antifungal ClassPrimary Molecular TargetSpectrumResistance Incidence
Azoles (e.g., Fluconazole)Lanosterol 14α-demethylase (CYP51)Narrow to broad (species-dependent)High (up to 20% in C. glabrata)
Polyenes (e.g., Amphotericin B)Ergosterol (membrane insertion)BroadLow (<2%)
Echinocandins (e.g., Caspofungin)β-1,3-glucan synthaseNarrow (primarily Candida)Moderate (8–15% in C. auris)
Antifungal Agent 28Squalene epoxidase + CYP51 + Vitamin B6 pathway enzymesBroad (including multidrug-resistant C. auris)Low (<1% in vitro)

Agent 28 overcomes key limitations of conventional antifungals:

  • Vs. azoles: Avoids target-site resistance (e.g., CYP51 mutations) through multi-enzyme inhibition [4] [8]
  • Vs. polyenes: Maintains broad-spectrum efficacy without significant hemolytic activity (HC50 > 500 µg/mL vs. 25 µg/mL for AmB) [3]
  • Vs. echinocandins: Effective against Cryptococcus spp., which intrinsically resist echinocandins due to glucan synthase variations [6]

Fungal vs. Mammalian Cell Selectivity Profiling

Agent 28 achieves >200-fold selectivity for fungal over mammalian cells, quantified via IC50 ratios in growth inhibition assays. Mechanistic studies attribute this to:

  • Sterol specificity: Agent 28 binds ergosterol with 40-fold higher affinity than cholesterol (Kd = 0.8 nM vs. 32 nM), confirmed by isothermal titration calorimetry. Molecular dynamics simulations reveal stable hydrogen bonding with ergosterol’s C3-OH and C24–C28 double bonds, absent in cholesterol [1] [7].
  • Metabolic pathway divergence: Mammalian cells lack equivalent vitamin B6 salvage pathways and utilize HMG-CoA reductase for sterol synthesis instead of squalene epoxidase. Radiolabeled mevalonate incorporation assays showed <10% disruption in human hepatocyte sterol synthesis at fungicidal concentrations [6] [9].
  • Computational orthology screening: Phylogenetic analysis identified agent 28’s enzyme targets (e.g., pyridoxine kinase) in 93 fungal pathogens but zero human orthologs, minimizing off-target effects [9].

Table 2: Cytotoxicity Profile of Antifungal Agent 28 in Mammalian Systems

Cell TypeIC50 (µg/mL)Selectivity Index (Fungal IC50/Mammalian IC50)Assay Method
Primary Human Hepatocytes>256>256ATP-Lite viability
HEK-293 (Renal)128128MTT assay
HUVEC (Endothelial)>256>256LDH release
C. albicans (Control)1.0CLSI M27

Fungicidal vs. Fungistatic Activity Dynamics

Agent 28 demonstrates concentration-dependent fungicidal activity against yeasts and molds, with MFC/MIC ratios ≤2 across 98% of clinical isolates tested, meeting criteria for fungicidal action. Time-kill assays against C. albicans biofilms showed:

  • Rapid cidality: >3-log10 CFU reduction within 4 hours at 4× MIC
  • Biofilm disruption: 85% reduction in metabolic activity vs. 45% for fluconazole [4] [10]

Table 3: Fungicidal Activity Parameters of Antifungal Agent 28

SpeciesMIC Range (µg/mL)MFC Range (µg/mL)MFC/MIC RatioTime to 99.9% Kill (h)
Candida albicans (azole-R)0.5–2.01.0–4.01.0–2.06–8
Candida auris (multidrug-R)1.0–4.02.0–8.01.0–2.08–12
Aspergillus fumigatus0.25–1.00.5–2.01.0–2.012–18
Cryptococcus neoformans0.12–0.50.25–1.01.0–2.04–6

Notably, agent 28 retains fungicidal properties in nutrient-deprived environments and stationary-phase cells, overcoming key limitations of fungistatic azoles. This is attributed to irreversible membrane disruption rather than growth-phase-dependent enzyme inhibition [4] [5] [10].

Properties

Product Name

Antifungal agent 28

IUPAC Name

(1R,2S)-2-N-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]cyclohexane-1,2-diamine

Molecular Formula

C22H29N5OS

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1

InChI Key

QQJTWYXHXZQIOH-SJORKVTESA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NC4CCCCC4N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)N[C@H]4CCCC[C@H]4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.